Cas no 85-84-7 (1-Phenylazo-2-naphthylamine)

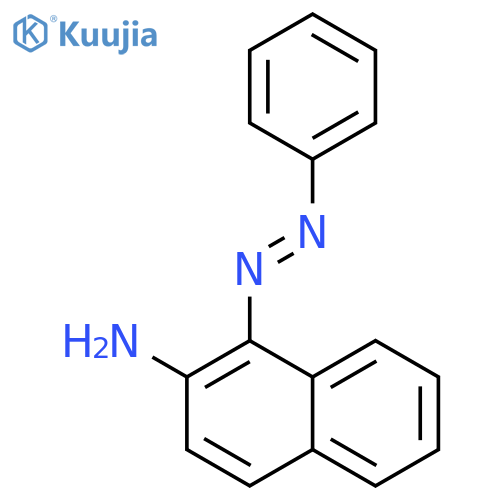

1-Phenylazo-2-naphthylamine structure

商品名:1-Phenylazo-2-naphthylamine

CAS番号:85-84-7

MF:C16H13N3

メガワット:247.29452

CID:34361

1-Phenylazo-2-naphthylamine 化学的及び物理的性質

名前と識別子

-

- Solvent Yellow 5

- 1-(Phenylazo)naphthalen-2-amine

- Yellow AB

- 1-phenyldiazenylnaphthalen-2-amine

- YELLOW AB, C.I. NO. 11380

- 1-benzeneazo-2-amino-naphthalene

- 1-phenylazo-[2]naphthylamine

- 1-phenylazo-2-aminonaphthalene

- 1-phenylazonaphthalen-2-amine

- 1-phenylazo-naphthalen-2-ylamine

- 2-amino-1-phenylazonaphthalene

- C Yellow 3

- C.I. Food Yellow 10

- C.I. Solvent Yellow 5

- Cerisol Yellow AB

- Dolkwal Yellow AB

- Grasal Yellow

- Jaune AB

- Yellow No. 2

- 1-Phenylazo-2-naphthylamine

-

- インチ: InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2/b19-18+

- InChIKey: KLCDQSGLLRINHY-VHEBQXMUSA-N

- ほほえんだ: C1C=CC(/N=N/C2=C(N)C=CC3=CC=CC=C23)=CC=1

計算された属性

- せいみつぶんしりょう: 247.11100

- どういたいしつりょう: 247.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 50.7A^2

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.1633 (rough estimate)

- ゆうかいてん: 102-104°

- ふってん: 380.33°C (rough estimate)

- フラッシュポイント: 230.811°C

- 屈折率: 1.6470 (estimate)

- PSA: 50.74000

- LogP: 5.41860

1-Phenylazo-2-naphthylamine セキュリティ情報

1-Phenylazo-2-naphthylamine 税関データ

- 税関コード:2927000090

- 税関データ:

中国税関コード:

2927000090概要:

29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1-Phenylazo-2-naphthylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P319528-500mg |

1-Phenylazo-2-naphthylamine |

85-84-7 | 500mg |

$ 155.00 | 2023-04-15 | ||

| TRC | P319528-5000mg |

1-Phenylazo-2-naphthylamine |

85-84-7 | 5g |

$ 1206.00 | 2023-04-15 | ||

| TRC | P319528-2.5g |

1-Phenylazo-2-naphthylamine |

85-84-7 | 2.5g |

$ 525.00 | 2022-06-03 | ||

| TRC | P319528-2500mg |

1-Phenylazo-2-naphthylamine |

85-84-7 | 2500mg |

$ 638.00 | 2023-04-15 | ||

| A2B Chem LLC | AH49964-1g |

YELLOW AB |

85-84-7 | 95% | 1g |

$282.00 | 2024-04-19 | |

| A2B Chem LLC | AH49964-100mg |

YELLOW AB |

85-84-7 | 95% | 100mg |

$70.00 | 2024-04-19 | |

| TRC | P319528-5g |

1-Phenylazo-2-naphthylamine |

85-84-7 | 5g |

$ 800.00 | 2023-09-06 | ||

| A2B Chem LLC | AH49964-250mg |

YELLOW AB |

85-84-7 | 95% | 250mg |

$112.00 | 2024-04-19 | |

| A2B Chem LLC | AH49964-5g |

YELLOW AB |

85-84-7 | 95% | 5g |

$961.00 | 2024-04-19 |

1-Phenylazo-2-naphthylamine 関連文献

-

Paramita Kar,Rituparna Biswas,Michael G. B. Drew,Yumi Ida,Takayuki Ishida,Ashutosh Ghosh Dalton Trans. 2011 40 3295

-

2. Structures of diethylenetriaminecopper(II) cations. Part I. Crystal structure of bis(diethylenetriamine)copper(II) nitrateF. S. Stephens J. Chem. Soc. A 1969 883

-

Peter Comba,Markus Enders,Michael Gro?hauser,Markus Hiller,Dennis Müller,Hubert Wadepohl Dalton Trans. 2017 46 138

-

Monika Ko?enková,Martin Hejda,Petr ?těpni?ka,Filip Uhlík,Roman Jambor,Ale? R??i?ka,Libor Dostál Dalton Trans. 2018 47 5812

-

Oscar Fabelo,Laura Ca?adillas-Delgado,Jorge Pasán,Catalina Ruiz-Pérez,Miguel Julve CrystEngComm 2006 8 338

85-84-7 (1-Phenylazo-2-naphthylamine) 関連製品

- 6416-57-5(1,3-Benzenediamine,4-[2-(1-naphthalenyl)diazenyl]-)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85-84-7)1-Phenylazo-2-naphthylamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):326/1138